![molecular formula C13H7ClN4O3 B2504218 4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 879452-13-8](/img/structure/B2504218.png)
4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the formation of oxadiazole rings, which can be achieved through cyclization reactions. For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives involves cyclization of carboxylic acid derivatives with hydrazides . Similarly, the synthesis of amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine includes cyclization steps using chloroacetyl chloride and phosphoryl oxychloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one can be elucidated using techniques such as X-ray diffraction, as demonstrated in the determination of the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine . The planarity of the heterocyclic system and the orientation of substituents can significantly affect the compound's properties.
Chemical Reactions Analysis
Compounds containing oxadiazole rings can participate in various chemical reactions. For instance, 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can react with amines to yield amino derivatives . The presence of nitro and chloro substituents in the compound of interest suggests that it may undergo similar reactions, potentially leading to a range of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the optical properties of novel oxadiazole derivatives have been characterized using UV-vis absorption and fluorescence spectroscopy, showing that these properties are affected by substituent groups . The presence of electron-withdrawing groups like nitro and chloro in the compound of interest could imply specific optical and electronic properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
One notable application of derivatives of this compound is in the field of pharmacology, where it has been utilized as an inhibitor of catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters. A study by Kiss et al. (2010) introduced a novel nitrocatechol-substituted heterocycle, which, upon incorporation of a pyridine N-oxide residue into the 1,2,4-oxadiazole ring, showed comparable activity to known COMT inhibitors like entacapone, with reduced toxicity. This derivative, identified as a long-acting, peripherally selective inhibitor, is under clinical evaluation for adjunct therapy in Parkinson's disease, showcasing the compound's potential in enhancing dopaminergic therapy with minimized side effects Kiss et al., 2010.
Material Science Applications
In material science, derivatives of this compound have been studied for their optoelectrical properties. For instance, nitro phenyl supported poly(1,3,4-oxadiazole)s, including modifications with TiO2 nanoparticles, have been explored for their potential use in polymer light-emitting diodes (PLEDs). These studies reveal that the derivatives exhibit charge transfer characteristics and reduced band gaps when combined with TiO2, suggesting their utility as active or electron transport layers in PLEDs Kaippamangalath et al., 2016.
Synthetic Applications
The synthesis and structural modification of 4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives have also been a focus area, aiming to achieve novel properties or enhance biological activity. For example, the development of fused, tricyclic pyridine-based energetic materials, as reported by Ma et al. (2018), demonstrates the compound's utility in creating high-density materials with potential applications in explosives or propellants Ma et al., 2018.
Additionally, the compound's derivatives have been investigated for their antibacterial properties. A study by Hu et al. (2005) synthesized oxadiazoles incorporating pyridyl triazole rings, showing promising antibacterial activity, hinting at the potential of these compounds in developing new antibacterial drugs Hu et al., 2005.
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)12-16-13(21-17-12)8-3-5-15-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBNAOLWQTVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

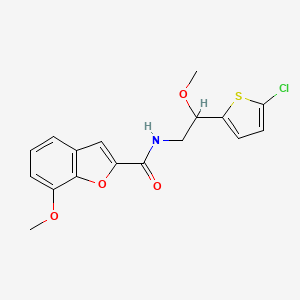

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
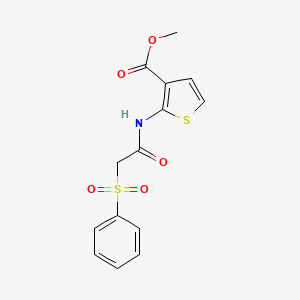
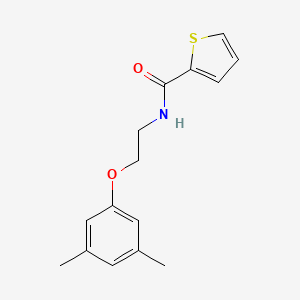
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
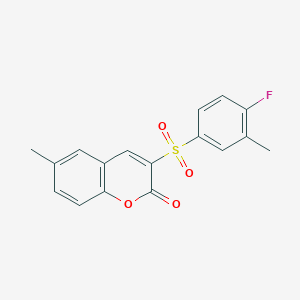
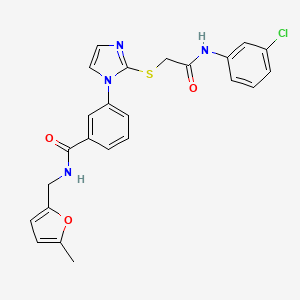
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)